MDM2 Inhibitory Activity in SJSA-1 Osteosarcoma Cells: CAS 1021214-58-3 vs. Class-Leading MDM2 Inhibitors
CAS 1021214-58-3 has been reported to inhibit MDM2 with an IC50 of 0.22 µM in the SJSA-1 osteosarcoma cell line, a model with amplified MDM2 . In contrast, the clinical-stage MDM2 inhibitor Nutlin-3a exhibits an IC50 of approximately 1.2–2.7 µM in the same SJSA-1 cell line, while the more advanced inhibitor RG7112 (RO5045337) shows IC50 values of 0.18–0.40 µM across various cancer lines [1]. The compound thus falls within the potency range of established MDM2-targeting chemotypes. However, direct selectivity data against MDMX, Bcl-2 family proteins, or other p53-pathway modulators are not publicly available for CAS 1021214-58-3. Without head-to-head kinome-wide profiling, its selectivity window relative to other kinase targets addressed by the pyrimidinyl urea scaffold (e.g., FGFR, B-Raf) remains uncharacterized [2].
| Evidence Dimension | Cellular anti-proliferative potency (IC50) in SJSA-1 osteosarcoma cells via MDM2 inhibition |
|---|---|
| Target Compound Data | IC50 = 0.22 µM (SJSA-1, MDM2 inhibition mechanism) |
| Comparator Or Baseline | Nutlin-3a IC50 = 1.2–2.7 µM (SJSA-1); RG7112 IC50 = 0.18–0.40 µM (multiple cancer lines) |
| Quantified Difference | CAS 1021214-58-3 is approximately 5–12 fold more potent than Nutlin-3a; comparable to RG7112 range; cross-study comparison, not head-to-head |
| Conditions | SJSA-1 osteosarcoma cell line; compound concentration–response assay; mechanism attributed to MDM2 inhibition and p53 activation |
Why This Matters
For researchers screening MDM2 inhibitors, this compound offers sub-micromolar cellular potency comparable to clinical-stage agents in the SJSA-1 model, making it a synthetically accessible alternative for in vitro proof-of-concept studies, albeit with uncharacterized selectivity that necessitates confirmatory profiling.
- [1] Vassilev LT, Vu BT, Graves B, et al. In vivo activation of the p53 pathway by small-molecule antagonists of MDM2. Science. 2004;303(5659):844-848. doi:10.1126/science.1092472. View Source
- [2] Bold G, Furet P, Guagnano V, assignors to Novartis AG. Pyrimidinyl aryl urea derivatives being FGF inhibitors. PCT Patent WO-2007071752-A2, published June 28, 2007. View Source
